BuChE vs. AChE Selectivity: N-Benzylpiperazine vs. N-Benzylpiperidine Scaffolds
In a head-to-head comparison of alkyl- and arylcarbamate derivatives, compounds containing an N-benzylpiperazine moiety were consistently selective inhibitors of butyrylcholinesterase (BuChE), while those with an N-benzylpiperidine group displayed non-selective inhibition of both BuChE and acetylcholinesterase (AChE) [1]. The most potent N-benzylpiperazine derivative (compound 22) achieved a pIC50 of 5.00 against BuChE [1]. This selectivity is attributed to distinct molecular orientations in the AChE active site, as revealed by molecular modeling [1].
| Evidence Dimension | Enzyme Inhibition Selectivity |
|---|---|
| Target Compound Data | Selective BuChE inhibitor (pIC50 = 5.00 for most potent derivative) |
| Comparator Or Baseline | N-benzylpiperidine derivatives (non-selective BuChE/AChE inhibition) |
| Quantified Difference | N-benzylpiperazine confers BuChE selectivity, whereas N-benzylpiperidine does not. |
| Conditions | In vitro cholinesterase inhibition assays using human enzymes. |
Why This Matters
For researchers investigating Alzheimer's disease therapeutics, the ability to selectively target BuChE is crucial, as BuChE activity increases as AChE declines during disease progression, and this selectivity is uniquely imparted by the N-benzylpiperazine scaffold.
- [1] Więckowska, A., Bajda, M., Guzior, N., & Malawska, B. (2010). Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. European Journal of Medicinal Chemistry, 45(12), 5602–5611. doi:10.1016/j.ejmech.2010.09.010 View Source
